

Troubleshooting 3,5-Diethyl-4-hydroxybenzaldehyde NMR peak assignments

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Compound of Interest

Compound Name: 3,5-Diethyl-4-hydroxybenzaldehyde

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Technical Support Center: NMR Spectroscopy

This technical support guide provides troubleshooting information for the assignment of NMR peaks for **3,5-diethyl-4-hydroxybenzaldehyde**.

Frequently Asked Questions (FAQs)

Q: I am having trouble assigning the proton (¹H) and carbon (¹³C) NMR peaks for my sample of **3,5-diethyl-4-hydroxybenzaldehyde**. Where can I find reference data?

A: Direct experimental spectral data for **3,5-diethyl-4-hydroxybenzaldehyde** can be challenging to locate. However, the chemical shifts can be reliably estimated by comparing your experimental data with the spectra of structurally similar compounds. Below is a table summarizing the ¹H and ¹³C NMR chemical shifts for two analogous compounds: 3,5-dimethyl-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzaldehyde. These compounds provide a strong basis for assigning the peaks in your spectrum.

Q: My observed chemical shifts for the aromatic protons of **3,5-diethyl-4-hydroxybenzaldehyde** are slightly different from the reference data. What could be the cause?

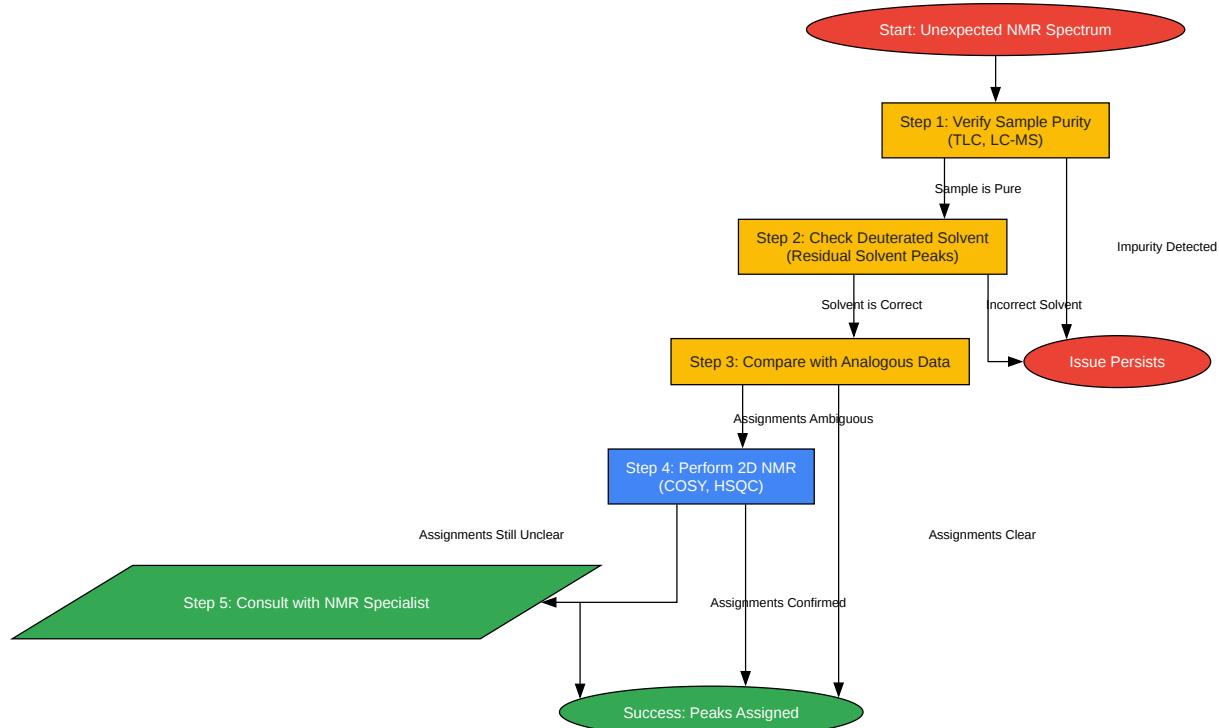
A: Minor variations in chemical shifts are expected and can be attributed to several factors:

- Solvent Effects: The choice of deuterated solvent (e.g., CDCl_3 , DMSO-d_6) can influence the chemical shifts, particularly for the hydroxyl proton.
- Concentration: Sample concentration can affect the chemical shift of protons involved in hydrogen bonding, such as the -OH group.
- Temperature: The temperature at which the spectrum is acquired can also cause slight shifts in peak positions.
- Instrument Calibration: Ensure the NMR spectrometer is properly calibrated.

If the aromatic proton signal in your spectrum appears as a singlet and integrates to two protons, and the ethyl groups show the characteristic quartet and triplet pattern, your compound is likely correct.

Troubleshooting Workflow

If you are encountering issues with your NMR peak assignments, the following workflow can help you systematically troubleshoot the problem.

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Caption: A workflow diagram for troubleshooting NMR peak assignments.

Reference NMR Data for Analogous Compounds

The following table summarizes the ^1H and ^{13}C NMR chemical shift data for compounds structurally similar to **3,5-diethyl-4-hydroxybenzaldehyde**. This data can be used as a reference for peak assignment.

Compound	Functional Group	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
3,5-Dimethyl-4-hydroxybenzaldehyde[1][2]	Aldehyde (-CHO)	~9.8	~191
Aromatic (C-H)		~7.6	~131
Phenolic (-OH)	Variable		-
Aromatic (C-C)	-		~129, ~137, ~159
Methyl (-CH ₃)	~2.3		~16
3,5-Di-tert-butyl-4-hydroxybenzaldehyde[3][4]	Aldehyde (-CHO)	~9.9	~192
Aromatic (C-H)		~7.7	~128
Phenolic (-OH)		~5.9	-
Aromatic (C-C)	-		~129, ~141, ~160
tert-Butyl (-C(CH ₃) ₃)	~1.5		~30, ~35

Disclaimer: The data presented in this table is for analogous compounds and should be used for reference purposes only. Actual chemical shifts for **3,5-diethyl-4-hydroxybenzaldehyde** may vary.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for acquiring ^1H and ^{13}C NMR spectra of a solid organic compound like **3,5-diethyl-4-hydroxybenzaldehyde**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO- d_6) to the NMR tube.
- Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

2. NMR Spectrometer Setup:

- Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.
- Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.

3. ^1H NMR Data Acquisition:

- Set the appropriate spectral width (e.g., -2 to 12 ppm).
- Set the number of scans (typically 8 to 16 for a moderately concentrated sample).
- Set the relaxation delay (e.g., 1-2 seconds).
- Acquire the Free Induction Decay (FID).

4. ^{13}C NMR Data Acquisition:

- Switch the nucleus to ^{13}C .
- Set a wider spectral width (e.g., 0 to 200 ppm).

- Increase the number of scans significantly (e.g., 128 to 1024 or more) due to the low natural abundance of ^{13}C .
- Use a proton-decoupled pulse program.
- Acquire the FID.

5. Data Processing:

- Apply a Fourier transform to the FID to obtain the spectrum.
- Phase the spectrum to ensure all peaks are in the positive phase.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks in the ^1H NMR spectrum.
- Perform peak picking to identify the chemical shifts of all signals.

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